molecular formula C25H25N5O4S B2821672 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-39-3

2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2821672
CAS No.: 1028685-39-3
M. Wt: 491.57
InChI Key: WMWMUWNWRATZPC-UHFFFAOYSA-N
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Description

The compound 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a structurally complex heterocyclic molecule featuring a fused imidazo[1,2-c]quinazolinone core modified with a thioxo group and a 1,3-benzodioxole-substituted piperazine moiety. The benzodioxole group is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding affinity . The piperazine linker introduces conformational flexibility, which may influence interactions with biological targets such as enzymes or receptors.

For example, imidazo-quinazolinone derivatives are known for their roles in kinase inhibition and anticancer activity . Similarly, piperazine-containing molecules are frequently explored in drug discovery for their versatility in targeting neurological and metabolic disorders .

Properties

CAS No.

1028685-39-3

Molecular Formula

C25H25N5O4S

Molecular Weight

491.57

IUPAC Name

2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C25H25N5O4S/c31-22(29-11-9-28(10-12-29)14-16-5-7-20-21(13-16)34-15-33-20)8-6-19-24(32)30-23(26-19)17-3-1-2-4-18(17)27-25(30)35/h1-5,7,13,19,26H,6,8-12,14-15H2

InChI Key

WMWMUWNWRATZPC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4C(=O)N5C(=C6C=CC=CC6=NC5=S)N4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure

The molecular formula of the compound is C25H31N3O6SC_{25}H_{31}N_3O_6S with a molecular weight of approximately 501.6 g/mol. The structural complexity includes a benzodioxole moiety, which is often associated with pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to have cytotoxic effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells.

Key Findings:

  • Cytotoxicity: Compounds similar to the target molecule have demonstrated potent cytotoxicity against A549 and C6 cells while exhibiting low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. This selectivity suggests a promising therapeutic index for potential anticancer agents derived from this chemical framework .
  • Mechanism of Action: The most effective compounds were found to induce apoptosis in cancer cells through disruption of mitochondrial membrane potential and inhibition of DNA synthesis. These mechanisms underline the potential for these compounds to be developed into effective anticancer therapies .

Neuropharmacological Effects

The compound's structural components also suggest possible neuropharmacological effects. The presence of piperazine rings is often associated with psychoactive properties and modulation of neurotransmitter systems.

Research Insights:

  • Dopaminergic Activity: Compounds with similar structural motifs have been implicated in the modulation of dopaminergic pathways, potentially beneficial in treating disorders such as Parkinson's disease. For example, derivatives have been shown to act as dopamine agonists, enhancing dopaminergic signaling .
  • Cholinesterase Inhibition: Some studies have evaluated related compounds for their inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
CytotoxicityA549 (Lung Cancer)Induces apoptosis
CytotoxicityC6 (Rat Glioma)Disrupts mitochondrial potential
NeuropharmacologicalVarious (Dopamine Modulation)Enhances dopaminergic signaling
Cholinesterase InhibitionNIH/3T3 (Normal Fibroblast)Low toxicity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structure can be compared to three broad classes of molecules:

Imidazo-Triazinone Derivatives describes a structurally related compound: 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-(piperazinyl-d8)]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one. Both molecules share an imidazo-fused heterocyclic core but differ in substituents. The compound includes a sulfonyl-piperazine group, whereas the target compound has a benzodioxole-piperazine moiety.

Benzodioxole-Piperazine Hybrids lists synonyms for a compound containing the 1,3-benzodioxol-5-ylmethyl-piperazine subunit. This group is critical for interactions with serotonin receptors and monoamine oxidases in neuroactive compounds. The target compound’s benzodioxole-piperazine chain may confer similar pharmacokinetic advantages, such as blood-brain barrier penetration or resistance to oxidative metabolism .

Thioxo-Containing Heterocycles Thioxo groups, as seen in the target compound, are rare but notable in molecules like 5-thioxo-1,2,4-triazoles, which exhibit antimicrobial and antitumor activities. The thioxo moiety can act as a hydrogen-bond acceptor or participate in redox reactions, influencing bioactivity .

Physicochemical Properties

A hypothetical comparison based on structural features is outlined below:

Property Target Compound Compound Benzodioxole-Piperazine Hybrids ()
Molecular Weight ~550–600 g/mol* ~600 g/mol ~350–450 g/mol
LogP (Predicted) 3.5–4.2* 2.8–3.5 2.0–3.0
Hydrogen Bond Acceptors 8–10* 10–12 5–7
Bioactivity Prediction Kinase inhibition, CNS targets PDE inhibition () Serotonin receptor modulation

*Estimated based on structural analogs.

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